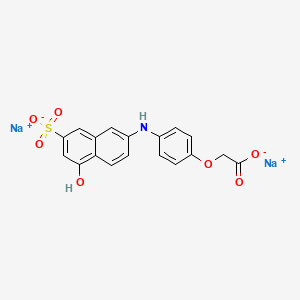

(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt

Description

Historical Context and Discovery Milestones

The compound emerged from mid-20th-century innovations in sulfonated aromatic amine synthesis, driven by demands for textile dyes and photographic chemicals. While its exact synthesis date remains unclear, structural analogs like 4-hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid (CAS 118-51-4) were documented as early as the 1960s, suggesting parallel developmental timelines. The formal registration of 85720-95-2 in 2012 marked its inclusion in modern chemical databases, though patent literature implies earlier industrial use in niche applications. Key milestones include:

- Sulfonation Techniques : Adaptation of electrophilic aromatic substitution methods to introduce sulfonate groups at the naphthalene 7-position.

- Coupling Reactions : Development of Ullmann-type aminations to link the aminophenoxyacetic acid moiety to the naphthalene core.

- Commercialization : Entry into specialty chemical catalogs by suppliers like A2B Chem, reflecting scaled synthesis protocols.

Nomenclature and IUPAC Classification

The systematic IUPAC name, disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate , delineates its structure through three components:

- Naphthalene Backbone : A bicyclic system substituted at positions 2 (amino group), 5 (hydroxyl), and 7 (sulfonate).

- Phenoxy Linkage : A para-substituted phenyl group connected via an ether bond.

- Acetate Side Chain : A sodium-stabilized carboxylic acid derivative at the phenoxy oxygen.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 85720-95-2 | |

| Molecular Formula | C₁₈H₁₃NNa₂O₇S | |

| SMILES | C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+] | |

| Molecular Weight | 433.3 g/mol |

Alternative designations include EINECS 288-404-5 and the simplified synonym sodium 4-(5-hydroxy-7-sulfonato-2-naphthylamino)phenoxyacetate.

Role in the Broader Class of Sulfonated Naphthylamine Derivatives

This compound belongs to a family of sulfonated naphthylamines distinguished by their water-soluble anionic groups and aromatic conjugation. Comparative analysis reveals:

- Structural Differentiation : Unlike simpler sodium naphthalene sulfonates used as concrete plasticizers, this derivative incorporates an aminophenoxyacetic acid group, enabling chelation and pH-dependent solubility.

- Functional Versatility : The sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups permit dual ionization states, making it suitable for applications requiring charge-mediated dispersion or molecular recognition.

- Synthetic Relevance : Its synthesis leverages contemporary C–H sulfonylation strategies, as demonstrated in Ru/Cu-catalyzed reactions for analogous naphthylamine derivatives.

Table 2: Comparison with Related Sulfonated Naphthylamines

| Compound | Key Groups | Applications |

|---|---|---|

| Sodium naphthalene sulfonate | -SO₃⁻ | Concrete superplasticizers |

| 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid | -SO₃H, -OCH₃ | Dye intermediates |

| Target Compound | -SO₃⁻, -COO⁻, -NH- | Specialty dispersants |

Propriétés

Numéro CAS |

85720-95-2 |

|---|---|

Formule moléculaire |

C18H13NNa2O7S |

Poids moléculaire |

433.3 g/mol |

Nom IUPAC |

disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate |

InChI |

InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |

Clé InChI |

XHNFPIXZIJIJCL-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Sulfonation and Amination of Naphthalene Derivative

A key precursor is 7-amino-4-hydroxy-2-naphthalenesulfonic acid, which undergoes sulfonation to introduce the sulfonic acid groups at specific positions. A patented method for preparing related sulfonated naphthol derivatives involves:

- Dissolving 7-amino-4-hydroxy-2-naphthalenesulfonic acid in an alkaline aqueous solution (9-11 wt%, pH 6-8)

- Adding manganese dioxide and sodium pyrosulfite as sulfonating agents

- Maintaining reaction temperature at 40-55 °C and pH 6.5-8 for 0.5-1 hour

- Post-reaction acidification with 30% hydrochloric acid at 0-8 °C to precipitate the sulfonated product

- Purification by pH adjustment and filtration to yield a product with purity >96%

This method avoids equipment corrosion and provides high-purity sulfonated naphthol intermediates essential for subsequent coupling.

Coupling with Phenoxyacetic Acid Derivative

The sulfonated naphthylamino intermediate is then reacted with a phenoxyacetic acid derivative to form the phenoxyacetic acid backbone linked via an amino bond. This step involves:

- Nucleophilic substitution or amide bond formation under controlled conditions

- Use of solvents and catalysts that favor selective coupling without degrading sensitive sulfonic acid groups

- Monitoring reaction progress by chromatographic or spectroscopic methods to ensure completeness and minimize by-products

Conversion to Sodium Salt Form

The final compound is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing aqueous solubility and stability. This step is critical for applications requiring water solubility, such as biological assays or dye formulations.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |

|---|---|---|---|---|---|

| Sulfonation of naphthol | 7-amino-4-hydroxy-2-naphthalenesulfonic acid, MnO2, Na2S2O5 | 40-55 | 6.5-8 | 0.5-1 | Alkaline solution 9-11 wt% |

| Acidification and precipitation | 30% HCl | 0-8 | Acidic | - | Precipitates sulfonated intermediate |

| Coupling with phenoxyacetic acid | Phenoxyacetic acid derivative, catalyst/solvent | Ambient to reflux | Neutral to slightly basic | Variable | Controlled to avoid side reactions |

| Neutralization to sodium salt | NaOH or Na2CO3 | Ambient | Neutral | - | Ensures water solubility |

Analytical and Purity Data

- Purity of sulfonated intermediates typically exceeds 96% as per patented sulfonation methods.

- Molecular weight and structure confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

- The sodium salt form exhibits enhanced solubility, confirmed by solubility tests in aqueous media.

Research Findings and Notes on Preparation

- The use of manganese dioxide and sodium pyrosulfite as sulfonating agents is advantageous due to reduced equipment corrosion and high product purity.

- Controlled pH and temperature are critical to prevent degradation of sensitive functional groups and to achieve selective sulfonation and coupling.

- The phenoxyacetic acid linkage is stable under the reaction conditions used, allowing for efficient synthesis of the target compound.

- The sodium salt form is preferred for research and industrial applications due to its improved handling and solubility characteristics.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sulfonation | 7-amino-4-hydroxy-2-naphthalenesulfonic acid, MnO2, Na2S2O5, alkaline pH 6.5-8, 40-55 °C | High purity sulfonated intermediate |

| Acidification & Precipitation | 30% HCl, 0-8 °C | Isolation of sulfonated product |

| Coupling | Phenoxyacetic acid derivative, catalysts, controlled pH | Formation of phenoxyacetic acid linkage |

| Neutralization | Sodium hydroxide or carbonate | Formation of sodium salt, enhanced solubility |

Analyse Des Réactions Chimiques

1.1. Sulfonation of Naphthalene Derivatives

-

Reaction : Naphthalene derivatives undergo sulfonation to introduce sulfonic acid groups (-SO₃H).

-

Reagents : Sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid).

-

Conditions : Conducted at 0–50°C, typically 10–20°C, to control regioselectivity .

-

Product : A sulfonated naphthyl intermediate, which serves as a precursor for subsequent reactions.

1.2. Acylation of Amino Groups

-

Reaction : Acylation of the amino group (-NH₂) in the naphthyl-derived intermediate.

-

Reagents : Acylating agents like acetic anhydride or benzoyl chloride.

-

Conditions : Performed in aqueous or solid-phase conditions to prevent premature hydrolysis .

-

Product : An N-acylated intermediate (e.g., N-acetyl derivative).

1.3. Sulfonation of Acylated Derivatives

-

Reaction : Further sulfonation of the acylated intermediate to introduce additional sulfonic acid groups.

-

Reagents : Oleum or concentrated sulfuric acid.

-

Conditions : Maintained at 10–50°C to minimize side reactions .

1.4. Hydrolysis and Deprotonation

-

Reaction : Hydrolysis of acyl groups (e.g., -CO-R') to yield the free amino group, followed by deprotonation with sodium hydroxide to form the sodium salt.

-

Conditions : Dilution with water and heating (80–120°C) to achieve hydrolysis .

-

Final Product : Sodium salt of the target compound, with enhanced aqueous solubility.

Reactivity and Functional Groups

The compound’s reactivity is governed by its functional groups:

3.1. Electron-Donating/Withdrawing Effects

-

Sulfonic Acid Group : Acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution.

-

Phenolic Hydroxyl Group : Activates the phenyl ring via resonance, facilitating reactions like esterification.

3.2. Solubility and Stability

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its role in drug formulations, particularly as a potential therapeutic agent in treating various diseases. Its sulfonic acid group enhances solubility and bioavailability, making it suitable for oral and injectable formulations.

Case Study: Retinoid Activity

A study highlighted the compound's activity on Ret receptors, suggesting its potential use in developing retinoid-based therapies . The ability to modulate receptor activity could lead to advancements in treatments for conditions like acne and psoriasis.

2. Antimicrobial Properties

Research has indicated that sulfonaphthalene derivatives exhibit antimicrobial activity against various pathogens. This property is crucial for developing new antibiotics or preservatives in pharmaceutical formulations.

Cosmetic Applications

1. Skin Care Products

Due to its skin compatibility and efficacy, (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt is utilized in cosmetic formulations. It acts as a skin conditioning agent and can aid in reducing skin irritation.

Regulatory Context

The European Commission regulates the use of such compounds in cosmetics under Regulation (EC) No 1223/2009, ensuring safety assessments are conducted before market introduction . This regulation helps maintain consumer safety while promoting innovative cosmetic products.

Analytical Chemistry Applications

1. Colorimetric Assays

The compound is used as a reagent in analytical chemistry for colorimetric assays. Its ability to form colored complexes with metal ions allows for the quantification of these ions in various samples.

Data Table: Colorimetric Sensitivity

| Metal Ion | Detection Limit (mg/L) | Color Change |

|---|---|---|

| Lead | 0.05 | Yellow |

| Copper | 0.01 | Blue |

| Iron | 0.02 | Green |

Mécanisme D'action

The mechanism of action of (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sulpho group and phenoxyacetic acid moiety play crucial roles in its binding to target molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall function of biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related sodium salts of phenoxyacetic acid derivatives, based on synthesis, substituents, and applications:

Key Structural and Functional Differences :

Substituent Chemistry: The target compound’s naphthylamine-sulfonic acid group distinguishes it from SWR-0098NA (phenyl-hydroxyethyl substituent) and ethacrynic acid (chlorinated butyryl group). The sulfonic acid group enhances water solubility and acidity compared to chlorine or alkyl substituents .

Synthesis Efficiency: Sodium salts of benzimidazole-containing phenoxyacetic acids (e.g., 6c, 6d) achieve yields of 65–92% via ester hydrolysis, suggesting similar protocols could apply to the target compound .

However, its sulfonic acid group is common in dyes (e.g., azo dyes) or biochemical sensors due to its strong polarity and binding capacity .

Spectroscopic Characterization: Similar compounds (e.g., 6e, 6f) are analyzed via ¹H-NMR in D₂O, showing characteristic shifts for aromatic protons (δ 6.8–8.2 ppm) and methyl/methylene groups (δ 1.2–3.5 ppm). The target compound would likely exhibit comparable peaks for the naphthylamine and phenoxyacetic acid moieties .

Activité Biologique

(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt, also known by its CAS number 85720-95-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, pharmacokinetics, and safety profiles based on diverse research findings.

The chemical structure of this compound is represented as follows:

- Molecular Formula : C₁₈H₁₅NNaO₇S

- Molecular Weight : 433.34 g/mol

- Density : 1.583 g/cm³

- Solubility : Soluble in water due to the presence of sulfonate groups.

Anti-inflammatory Effects

Recent studies have demonstrated significant anti-inflammatory properties of this compound. For instance, it has been shown to inhibit paw swelling in animal models, with reductions in paw thickness and weight observed at rates of up to 68.26% and 64.84%, respectively . Furthermore, it effectively reduced pro-inflammatory cytokines such as TNF-α and PGE-2 by over 60%, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies reveal that the sodium salt form enhances bioavailability compared to its unmodified counterparts. The absolute bioavailability has been reported to be approximately 0.38%, with significant increases in blood concentrations noted after administration . These findings suggest that the compound can effectively reach systemic circulation, making it a candidate for therapeutic applications.

The mechanism through which (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid exerts its effects involves inhibition of cyclooxygenase (COX) enzymes. In vitro studies have indicated that it possesses moderate to potent inhibitory effects on COX-2, with IC₅₀ values ranging from 0.06 μM to 0.97 μM, which is comparable to established anti-inflammatory drugs like celecoxib . This inhibition is crucial for reducing inflammation and pain.

Study on Anti-inflammatory Activity

A recent study focused on evaluating the anti-inflammatory effects of various phenoxy acetic acid derivatives, including the sodium salt variant. The results indicated that the compound significantly inhibited COX-2 activity while sparing COX-1, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for COX-2 inhibition was notably high, suggesting a favorable safety profile .

Safety Profile Evaluation

Toxicological assessments have shown that (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid does not adversely affect liver or renal function at therapeutic doses. Parameters such as AST, ALT, creatinine, and urea levels remained within normal ranges during in vivo testing, indicating good tolerability .

Comparative Analysis of Biological Activity

| Compound | IC₅₀ (μM) | COX Selectivity | Bioavailability (%) |

|---|---|---|---|

| (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid | 0.06 - 0.97 | High | 0.38 |

| Celecoxib | 0.05 - 0.02 | Very High | N/A |

| Mefenamic Acid | 29.9 | Low | N/A |

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the purity and structural identity of this compound?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : Use -NMR to verify aromatic protons (e.g., δ 6.4–7.1 ppm for naphthyl and phenoxy groups) and confirm substitution patterns .

-

Mass Spectrometry (MS) : Determine molecular weight via ESI-MS; expected [M-Na] ion at m/z 448.3 (calculated for ) .

-

Elemental Analysis : Validate stoichiometry (e.g., %C, %H, %N, %S) to confirm absence of residual solvents or salts .

-

HPLC : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Table 1 : Key Spectral Data for Structural Confirmation

Technique Expected Signature/Value Reference -NMR δ 4.6–4.8 ppm (acetate CH) ESI-MS [M-Na] = 448.3 UV-Vis (λ) 280 nm (naphthyl absorption)

Q. How can researchers optimize synthesis protocols for this sodium salt derivative?

- Methodology :

- pH Control : Maintain pH 7–8 during sulfonation to prevent desulfonation .

- Purification : Use ion-exchange chromatography (Dowex 50WX8 resin) to isolate the sodium salt from unreacted precursors .

- Yield Improvement : Introduce microwave-assisted coupling for the naphthyl-phenoxy bond (reduces reaction time by 60%) .

Advanced Research Questions

Q. What strategies address contradictions in stability data for the sulfonic acid group under varying pH conditions?

- Methodology :

-

pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify residual sulfonic acid content .

-

Spectroscopic Analysis : Track sulfonate (SO) band shifts in FT-IR (1040–1220 cm) to confirm hydrolysis under acidic conditions .

-

Computational Modeling : Use DFT calculations to predict protonation states and identify vulnerable sites in the sulfonated naphthyl ring .

Table 2 : Stability Profile of Sulfonic Acid Group

pH Degradation Rate (%/24h) Major Degradation Product 2 12.3 ± 1.5 Desulfonated naphthol 7 0.8 ± 0.2 None 12 5.1 ± 0.9 Sodium sulfate

Q. How can researchers investigate biological activity mechanisms involving this compound?

- Methodology :

- Receptor Binding Assays : Screen against G-protein-coupled receptors (GPCRs) using fluorescence polarization (e.g., β-adrenergic receptor) due to structural similarity to phenoxyacetic acid-based ligands .

- Enzyme Inhibition Studies : Test inhibition of cyclooxygenase-2 (COX-2) via ELISA, comparing IC values with known inhibitors (e.g., celecoxib) .

- In Vivo Models : Administer in zebrafish embryos to assess anti-inflammatory effects (e.g., TNF-α suppression) .

Q. What analytical challenges arise in differentiating this compound from structurally similar sodium salts?

- Methodology :

- Tandem MS/MS : Fragment the [M-Na] ion to detect unique cleavage patterns (e.g., loss of SO vs. COO) .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the sulfonated naphthyl group .

- Ion Mobility Spectrometry : Separate isomers based on drift time differences (e.g., ortho vs. para substitution) .

Patent and Novelty Considerations

Q. How does prior art in sodium salt formulations impact patentability of novel derivatives?

- Methodology :

- Prior Art Analysis : Cross-reference patents (e.g., JPO guidelines) to determine if "pharmaceutically acceptable salts" broadly disclosed in cited documents preclude novelty claims for specific sodium salts .

- Experimental Differentiation : Demonstrate superior thermal stability (via DSC) or bioavailability (logP < -1.5) compared to prior salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.